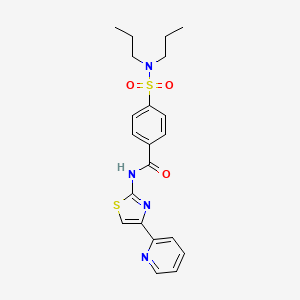

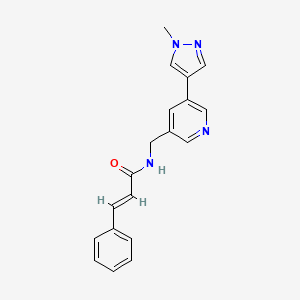

![molecular formula C11H14N2 B2564261 (1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane CAS No. 2138282-07-0](/img/structure/B2564261.png)

(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

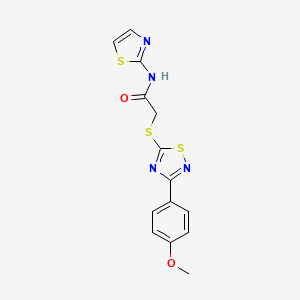

“(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane” is also known as Sofinicline . It is a small molecule that has been used in trials studying the treatment of ADHD, Neuralgia, Diabetic, Diabetic Neuropathies, Diabetic Polyneuropathy, and Diabetic Neuropathic Pain . The molecular formula of Sofinicline is C10H11Cl2N3 .

Synthesis Analysis

The synthesis of similar bicyclic structures has been reported. For instance, the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been described . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation .Molecular Structure Analysis

The molecular structure of Sofinicline is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane: holds significant potential as a building block for drug discovery. Researchers have exploited its all-carbon quaternary center to create novel bicyclo[3.1.0]hexane derivatives via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . These scaffolds can serve as starting points for designing bioactive compounds targeting various diseases.

Spiro Compounds in Organic Synthesis

The compound’s spirocyclic nature makes it valuable in synthetic chemistry. For instance, racemic (1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane has been employed in enantioselective approaches to synthesize bicyclo[2.2.1]heptane-1-carboxylates via formal [4 + 2] cycloaddition reactions . Such transformations contribute to the diversity of spirocyclic compounds.

Catalysis and Photoredox Chemistry

The compound’s photoredox properties have attracted attention. In the synthesis of bicyclo[3.1.0]hexanes, both organic and iridium photoredox catalysts, along with blue LED irradiation, have been effective . Understanding its photochemical behavior could lead to innovative catalytic applications.

Chemical Biology and Pharmacology

Investigating the biological activity of (1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane is crucial. While direct studies are scarce, its structural features suggest potential interactions with biological targets. Computational modeling and in vitro assays could reveal its binding affinity and pharmacological relevance.

For additional reading, you can find more about EN300-724970 here .

Mecanismo De Acción

Propiedades

IUPAC Name |

(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-10(8-12-6-1)11-5-3-9(11)4-7-13-11/h1-2,6,8-9,13H,3-5,7H2/t9-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWIXLVIVYWSCN-ONGXEEELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1CCN2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@@H]1CCN2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2564178.png)

![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2564198.png)

![Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2564200.png)

![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)